![molecular formula C15H13NO5 B129338 3-O-Methyltolcapone CAS No. 134612-80-9](/img/structure/B129338.png)
3-O-Methyltolcapone
Übersicht
Beschreibung
3-O-Methyltolcapone, also known as Ro 40-7591, is a metabolite of Tolcapone . Tolcapone is a potent COMT inhibitor that can cross the blood-brain barrier and is used for the treatment of Parkinson’s disease .
Synthesis Analysis
3-O-Methyltolcapone and its lipophilic analogues are synthesized to be protected from the metabolic glucuronidation which is responsible for the lability of tolcapone in the organism .Molecular Structure Analysis
Calorimetric and structural data showed that both T4 binding sites of TTR are occupied by 3-O-Methyltolcapone and its lipophilic analogs .Chemical Reactions Analysis
3-O-Methyltolcapone and its lipophilic analogues are expected to be protected from the metabolic glucuronidation which is responsible for the lability of tolcapone in the organism .Wissenschaftliche Forschungsanwendungen
Inhibition of Transthyretin Amyloidogenesis
3-O-Methyltolcapone and its lipophilic analogues have been found to be potent inhibitors of Transthyretin (TTR) amyloidogenesis . TTR is an amyloidogenic homotetramer involved in the transport of thyroxine in blood and cerebrospinal fluid . More than 130 TTR point mutations are known to destabilise the TTR tetramer, leading to its extracellular pathological aggregation accumulating in several organs, such as heart, peripheral and autonomic nerves, and leptomeninges .
High Permeability and Low Toxicity
These compounds have high permeability and low toxicity, making them suitable for use in various applications . They effectively cross the blood-brain barrier and have improved neuronal and hepatic safety .
Use in Parkinson’s Disease
Tolcapone, a compound related to 3-O-Methyltolcapone, is an FDA-approved drug for Parkinson’s disease . It has been repurposed as a TTR stabiliser .
Improvement in Polyneuropathy and Cardiac Failure
The use of these drugs has led to improvements in polyneuropathy and cardiac failure .
In Silico Docking Studies
Comprehensive docking studies have been conducted on 3-O-Methyltolcapone and its lipophilic analogues . These studies help in understanding the interaction of these compounds with their target proteins .
Development of Lipophilic Analogues
Researchers have developed lipophilic analogues of 3-O-Methyltolcapone . These analogues have been found to be potent inhibitors of TTR amyloidogenesis, with high permeability and low toxicity .
Wirkmechanismus
Target of Action
3-O-Methyltolcapone, a metabolite of Tolcapone, primarily targets Transthyretin (TTR) . TTR is an amyloidogenic homotetramer involved in the transport of thyroxine in blood and cerebrospinal fluid . More than 130 TTR point mutations are known to destabilize the TTR tetramer, leading to its extracellular pathological aggregation .
Mode of Action
3-O-Methyltolcapone acts as a potent inhibitor of TTR . It interacts with TTR, stabilizing the tetramer and preventing its pathological aggregation . This interaction results in the inhibition of TTR amyloidogenesis .
Biochemical Pathways
The primary biochemical pathway affected by 3-O-Methyltolcapone is the TTR amyloidogenic pathway . By inhibiting TTR, 3-O-Methyltolcapone prevents the pathological aggregation of TTR, which is known to accumulate in several organs, such as the heart, peripheral and autonomic nerves, and leptomeninges .
Pharmacokinetics
Tolcapone, the parent compound of 3-O-Methyltolcapone, has a short half-life in the plasma (about 3 hours), which can be ascribed to rapid glucuronidation of the free 3-hydroxy group and its consequent rapid elimination via the urinary tract . 3-o-methyltolcapone, being a metabolite of tolcapone, has remarkably more favorable pharmacokinetics in humans than tolcapone . It is expected to be protected from the metabolic glucuronidation which is responsible for the lability of Tolcapone in the organism .
Result of Action
The molecular and cellular effects of 3-O-Methyltolcapone’s action primarily involve the stabilization of the TTR tetramer and the prevention of its pathological aggregation . This results in the inhibition of TTR amyloidogenesis, thereby preventing the accumulation of TTR aggregates in various organs .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-hydroxy-3-methoxy-5-nitrophenyl)-(4-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-9-3-5-10(6-4-9)14(17)11-7-12(16(19)20)15(18)13(8-11)21-2/h3-8,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNSNEJUGBEWTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158826 | |
Record name | 3-O-Methyltolcapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Methyltolcapone | |
CAS RN |
134612-80-9 | |
Record name | 3-O-Methyltolcapone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134612809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-O-Methyltolcapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-O-METHYLTOLCAPONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F90Q84HN93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-O-Methyltolcapone interact with its target transthyretin (TTR), and what are the downstream effects?
A1: 3-O-Methyltolcapone binds to the thyroxine (T4) binding sites of the TTR tetramer. [, ] This binding stabilizes the tetrameric structure of TTR, preventing its dissociation into monomers. [] The dissociation of TTR tetramers is the crucial first step in the amyloidogenic cascade, leading to the formation of amyloid fibrils associated with transthyretin amyloidosis. [] By stabilizing the TTR tetramer, 3-O-Methyltolcapone effectively inhibits TTR amyloidogenesis. []
Q2: What is known about the pharmacokinetic profile of 3-O-Methyltolcapone compared to its parent compound, tolcapone?
A2: 3-O-Methyltolcapone is a major metabolite of tolcapone, formed through 3-O-methylation. [] While tolcapone is primarily metabolized through glucuronidation, leading to a relatively short half-life, 3-O-Methyltolcapone exhibits a longer half-life. [] This longer half-life contributes to the prolonged excretion of tolcapone and its metabolites. []
Q3: How does the lipophilicity of 3-O-Methyltolcapone and its analogues relate to their potential as therapeutics for TTR amyloidosis?
A3: 3-O-Methyltolcapone and its lipophilic analogues exhibit improved stability against metabolic glucuronidation compared to tolcapone. [] This increased stability is attributed to their lipophilic nature. [] Furthermore, their lipophilicity enables these compounds to effectively cross the blood-brain barrier, making them promising candidates for inhibiting TTR amyloidogenesis in the cerebrospinal fluid, a crucial aspect for addressing TTR amyloidosis with central nervous system involvement. [, ]
Q4: What evidence suggests that 3-O-Methyltolcapone can reach relevant therapeutic targets in the central nervous system?
A4: A study involving patients with hereditary transthyretin amyloidosis demonstrated that orally administered tolcapone leads to detectable levels of both tolcapone and 3-O-Methyltolcapone in the cerebrospinal fluid (CSF). [] This finding indicates that both the parent drug and its metabolite can cross the blood-brain barrier, a crucial requirement for targeting TTR amyloidogenesis in the central nervous system. []
Q5: What in vitro assays have been used to characterize the activity of 3-O-Methyltolcapone and its analogues against TTR amyloidogenesis?
A5: Researchers have utilized immunoblotting assays to assess the ability of 3-O-Methyltolcapone and its analogues to stabilize TTR. [] These assays measure the levels of TTR monomers and tetramers under semi-denaturing conditions, providing insights into the compounds' efficacy in preventing TTR tetramer dissociation and subsequent amyloid formation. [, ] Additionally, calorimetric studies have been employed to investigate the binding interactions between these compounds and TTR, confirming their occupancy of T4 binding sites within the TTR tetramer. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.